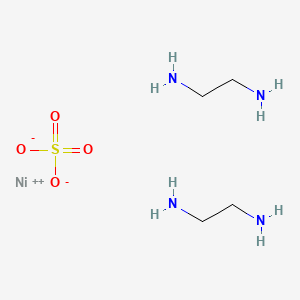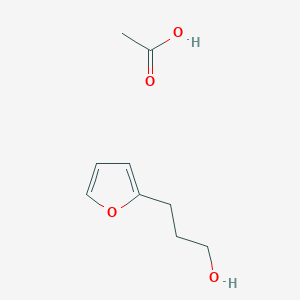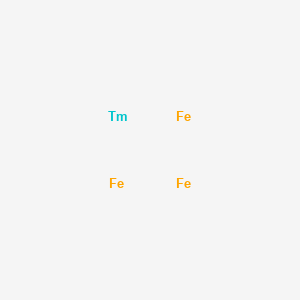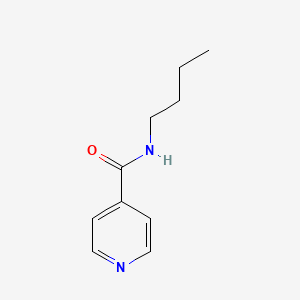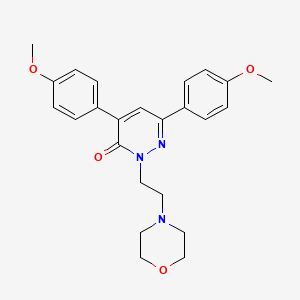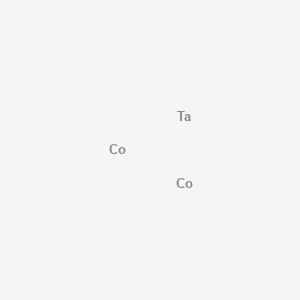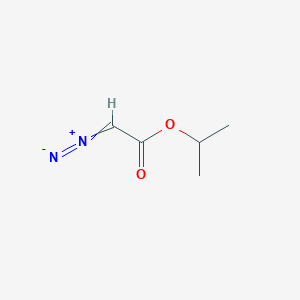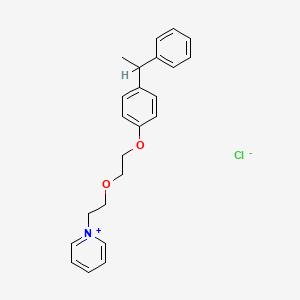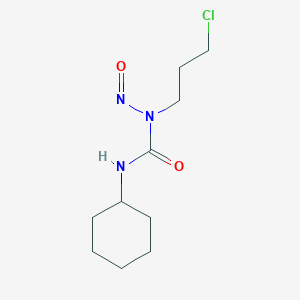
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea typically involves the reaction of cyclohexylamine with 3-chloropropyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This could include continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitrosourea group, potentially leading to different derivatives.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of substituted ureas.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into molecules.
Biology: Studied for its potential effects on biological systems, including its role as a DNA alkylating agent.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action is primarily mediated through the nitrosourea group, which can form reactive intermediates that interact with nucleophilic sites on DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-3-cyclohexylurea: Lacks the nitrosourea group, making it less reactive.
1-(3-Chloropropyl)-3-methylurea: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(3-Chloropropyl)-3-phenylurea: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea is unique due to its combination of a chloropropyl group and a nitrosourea moiety, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
13907-68-1 |
|---|---|
Formule moléculaire |
C10H18ClN3O2 |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O2/c11-7-4-8-14(13-16)10(15)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,15) |
Clé InChI |
JKJHNIHRRWHCMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)

